Butenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57323-59-8 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
but-1-en-1-ol |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h3-5H,2H2,1H3 |
InChI Key |
SIIVGPQREKVCOP-UHFFFAOYSA-N |
SMILES |
CCC=CO |
Canonical SMILES |
CCC=CO |
Other CAS No. |
57323-59-8 |
Origin of Product |
United States |
Advanced Synthesis Methodologies
Biotechnological Production Routes
Biotechnological production offers a promising alternative to conventional chemical synthesis of butanol. At the core of this approach is the Acetone-Butanol-Ethanol (ABE) fermentation process, a well-established method that utilizes anaerobic bacteria to produce a mixture of these three solvents. misac.org.ukmdpi.com
ABE fermentation is a biphasic process. pnas.orgnih.gov In the initial acidogenic phase, bacteria exponentially grow and produce organic acids like acetic acid and butyric acid, leading to a decrease in the pH of the fermentation medium. pnas.orgnih.gov This pH drop triggers a metabolic shift to the solventogenic phase, where the acids are reassimilated to produce acetone (B3395972), butanol, and ethanol (B145695). pnas.orgnih.gov Historically, this process was pivotal for producing acetone for cordite production during World War I. misac.org.ukwikipedia.org Today, the focus has shifted to biobutanol as a valuable biofuel and platform chemical. wikipedia.orgresearchgate.net
The capability to produce butanol through fermentation is predominantly found in anaerobic, spore-forming bacteria belonging to the genus Clostridium. mdpi.com Several species are known solvent producers, but for industrial applications, high yields and titers are crucial. mdpi.com
Clostridium acetobutylicum : This is the most extensively studied and widely used species for ABE fermentation. misac.org.ukwikipedia.org It was first isolated by Chaim Weizmann and became the cornerstone of the industrial ABE process. mdpi.commdpi.com C. acetobutylicum can ferment various carbohydrates, including starch and glucose, to produce acetone, butanol, and ethanol, typically in a ratio of approximately 3:6:1. misac.org.uk
Clostridium beijerinckii : This species is also highly effective in butanol production and has been used in industrial processes. nih.govwikipedia.org Some strains of C. beijerinckii have shown the ability to accumulate higher concentrations of butanol compared to C. acetobutylicum. For instance, C. beijerinckii BA101 is a hyper-amylolytic strain capable of producing high concentrations of butanol from starchy materials. nih.gov
Clostridium saccharobutylicum and Clostridium saccharoperbutylacetonicum : These species have also demonstrated good results in ABE fermentation. wikipedia.org The industrial strain C. saccharoperbutylacetonicum N1-4 exhibits a more monophasic fermentation profile, making it suitable for continuous industrial processes. researchgate.net
Clostridium cellulovorans : This cellulolytic bacterium has the potential for consolidated bioprocessing (CBP), where it can directly convert cellulosic biomass into butanol. nih.gov However, its natural butanol production is low, necessitating metabolic engineering to enhance yields. nih.gov
Table 1: Key Clostridium Species in Butanol Production and Their Characteristics
| Species | Key Characteristics | Typical Substrates | Noteworthy Strains |
|---|---|---|---|
| Clostridium acetobutylicum | Most well-studied and historically significant for ABE fermentation. misac.org.ukwikipedia.org | Starch, glucose wikipedia.org | Weizmann strain mdpi.com |
| Clostridium beijerinckii | High butanol tolerance and productivity. nih.gov | Starch, glucose, xylose nih.govmdpi.com | BA101, P260 mdpi.comnih.gov |
| Clostridium saccharoperbutylacetonicum | Exhibits a more monophasic fermentation profile, suitable for continuous processes. researchgate.net | Sugars | N1-4 researchgate.net |
| Clostridium cellulovorans | Cellulolytic; potential for consolidated bioprocessing (CBP) from lignocellulosic biomass. nih.gov | Cellulose, lignocellulose | DSM 743B nih.gov |
A major challenge in traditional batch ABE fermentation is product inhibition, where the accumulation of butanol becomes toxic to the microbial cells, limiting productivity and final solvent concentrations. researchgate.netcelignis.com Continuous fermentation processes offer a solution by continuously feeding substrate and removing the product, thereby maintaining a low butanol concentration in the bioreactor. mdpi.com
Different strategies for continuous bioprocess design have been explored:
Chemostat Culture : In this setup, a constant dilution rate is maintained, where fresh medium is added, and the fermented broth is removed at the same rate. Research has shown that higher dilution rates tend to favor acid production, while lower dilution rates are more conducive to solvent production. mdpi.com This has led to the development of two-stage continuous fermentation systems, where the first stage is optimized for cell growth and the second for solvent production. mdpi.comresearchgate.net
Cell Recycle Systems : To achieve high cell densities and enhance productivity, cell retention or recycling systems can be coupled with continuous fermentation. researchgate.net Techniques like membrane filtration allow for the separation of cells from the fermentation broth, which are then returned to the reactor. This can lead to a tenfold increase in cell concentration and a six-fold increase in butanol productivity compared to conventional continuous fermentation without cell recycling. researchgate.net
Integrated Product Recovery (IPR) : To alleviate product inhibition in real-time, in-situ product recovery techniques are integrated with the fermentation process. celignis.com Common IPR methods include:
Gas Stripping : An inert gas is passed through the fermentation broth to strip the volatile solvents. nih.govmdpi.com This method has been shown to significantly improve butanol productivity by reducing its inhibitory effects. nih.gov
Pervaporation : A membrane-based process where the product selectively permeates through the membrane and is then evaporated. celignis.com
Liquid-Liquid Extraction : An extractant is used to selectively remove butanol from the fermentation broth. celignis.com
Adsorption : Adsorbents are used to bind butanol, which can then be recovered. nih.gov
Table 2: Comparison of ABE Fermentation Processes
| Process Type | Description | Advantages | Challenges |
|---|---|---|---|
| Batch Fermentation | A closed system where all substrates are added at the beginning. | Simple operation. | Low productivity due to product inhibition. nih.gov |
| Fed-Batch Fermentation | Substrates are added intermittently during the fermentation. | Higher product titers compared to batch. | Still subject to eventual product inhibition. |
| Continuous Fermentation | Continuous feed of substrate and removal of product. mdpi.com | Higher productivity, potential for automation. mdpi.com | Risk of contamination, strain instability. |
| Continuous with Cell Recycle | Cells are separated and recycled back to the fermenter. researchgate.net | High cell density and productivity. researchgate.net | Membrane fouling, increased complexity. |
| Integrated Product Recovery (IPR) | Simultaneous fermentation and product removal. celignis.com | Alleviates product inhibition, leading to higher yields and productivity. nih.gov | Energy-intensive recovery, potential toxicity of recovery agents. |
The efficiency of ABE fermentation is highly dependent on various process parameters. Optimizing these conditions is crucial for maximizing butanol yield and productivity.
Carbon Sources : Clostridium species can utilize a wide range of carbon sources.
Sugars : Glucose is a readily fermentable sugar, and its concentration significantly impacts butanol production. Studies have shown that increasing glucose concentration up to a certain point (e.g., 50 g/L) can enhance butanol production, beyond which substrate inhibition may occur. nih.gov Some strains can also ferment other sugars like xylose, which is important for the utilization of lignocellulosic biomass. mdpi.com However, glucose is often preferentially utilized over xylose. mdpi.com
Starch : Starchy materials like corn and cassava are traditional feedstocks for ABE fermentation. nih.govtandfonline.com The use of starch can be economically advantageous over purified glucose. nih.gov
Lignocellulosic Biomass : Agricultural residues such as corn stover, wheat straw, and sweet sorghum bagasse represent a cheap and abundant source of fermentable sugars. mdpi.comnih.govmdpi.com However, pretreatment is required to break down the complex structure of lignocellulose into fermentable sugars, and the resulting hydrolysate may contain inhibitors. osu.edu
Nitrogen Source and C/N Ratio : The type and concentration of the nitrogen source, as well as the carbon-to-nitrogen (C/N) ratio, are critical for cell growth and solvent production. nih.gov Yeast extract, peptone, and ammonium (B1175870) acetate (B1210297) are commonly used nitrogen sources. jabonline.in An optimal C/N ratio is vital to maximize butanol production. nih.gov
pH : The pH of the fermentation medium plays a crucial role in the metabolic switch from acidogenesis to solventogenesis. The initial pH is typically set around 6.5-7.0. As the bacteria produce acids, the pH drops, which triggers the onset of solvent production. nih.gov
Temperature : Most solventogenic Clostridium species are mesophilic, with an optimal temperature for fermentation typically around 30-37°C. jabonline.inresearchgate.net
Addition of Precursors : The addition of butyric acid to the fermentation medium can act as a precursor and enhance butanol production. mdpi.comnih.gov
Table 3: Optimized Conditions for Butanol Production by Clostridium acetobutylicum YM1
| Parameter | Optimized Value | Impact on Fermentation |
|---|---|---|
| Glucose Concentration | 50 g/L | Higher concentrations led to decreased butanol production. nih.gov |
| C/N Ratio | Varies with nitrogen source | Crucial for maximizing butanol production. nih.gov |
| Butyric Acid Addition | Beneficial | Acts as a precursor to enhance butanol production. nih.gov |
| Initial pH | 6.5 | Affects the switch from acidogenesis to solventogenesis. nih.gov |
| Temperature | 30°C | Optimal for the growth and metabolic activity of the strain. nih.gov |
Besides the desired products of acetone, butanol, and ethanol, ABE fermentation also generates other byproducts.
Major Byproducts :
Acetic Acid and Butyric Acid : These are produced during the acidogenic phase and are partially re-assimilated during the solventogenic phase. pnas.org High residual concentrations of these acids can inhibit cell growth and reduce solvent yield.
Carbon Dioxide and Hydrogen : These gases are produced in significant quantities throughout the fermentation process. misac.org.uk
Inhibitory Byproducts from Lignocellulosic Hydrolysates : When using lignocellulosic biomass as a feedstock, inhibitory compounds can be formed during the pretreatment process. osu.edu These include:
Furan derivatives : Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are formed from the degradation of pentose (B10789219) and hexose (B10828440) sugars, respectively. mdpi.com
Weak acids : Acetic acid is released from the hemicellulose fraction. osu.edu
Phenolic compounds : These are derived from the breakdown of lignin. mdpi.com
Mitigation Strategies :
Detoxification of Hydrolysates : Various methods can be employed to remove inhibitory compounds from lignocellulosic hydrolysates before fermentation, such as overliming, treatment with activated carbon, or ion exchange. mdpi.com
Process Optimization : Controlling fermentation conditions, such as pH, can help in the re-assimilation of acid byproducts.
Metabolic Engineering : Genetic modification of the production strain can be used to reduce the formation of unwanted byproducts or to enhance tolerance to inhibitory compounds. For example, knocking out genes involved in acid production can redirect the metabolic flux towards solvent formation. nih.gov
Conventional ABE fermentation is limited by factors such as low butanol yield, titer, and productivity. researchgate.net Metabolic engineering offers powerful tools to overcome these limitations by rationally modifying the metabolic pathways of Clostridium species.
Enhancing the Butanol Biosynthesis Pathway : Overexpression of key enzymes in the butanol synthesis pathway can increase the metabolic flux towards butanol. For instance, overexpressing the gene encoding aldehyde/alcohol dehydrogenase (adhE) has been shown to improve butanol production. nih.govacs.org
Blocking Competing Pathways : To channel more carbon towards butanol, competing metabolic pathways that lead to the formation of byproducts can be inactivated. This can be achieved by knocking out genes responsible for the production of acetone or organic acids. nih.gov For example, disrupting the gene for phosphotransacetylase (pta) can reduce acetate formation. nih.gov
Expanding Substrate Range : Genetic modifications can enable Clostridium strains to efficiently utilize a wider range of substrates, particularly the mixture of sugars (e.g., glucose and xylose) derived from lignocellulosic biomass. mdpi.com
Improving Butanol Tolerance : Butanol toxicity is a major bottleneck in ABE fermentation. celignis.com Metabolic engineering strategies aim to enhance the butanol tolerance of the production strains, for example, by modifying their cell membrane composition.
Optimizing Redox Balance : The intracellular ratio of NADH/NAD+ is crucial for efficient butanol production. Engineering the redox pathways to increase the availability of reducing equivalents (NADH) can enhance the conversion of butyryl-CoA to butanol. For example, introducing an NADPH-dependent 3-hydroxybutyryl-CoA dehydrogenase can increase the supply of reducing equivalents and improve butanol selectivity. acs.org
Metabolic Engineering Approaches for Enhanced Production
Chemical Synthesis Routes for Butanols
While biosynthesis offers a renewable route to butanols, chemical synthesis methods remain important, particularly for converting readily available feedstocks into higher-value alcohols.
The catalytic conversion of ethanol to 1-butanol (B46404), often via the Guerbet reaction, is a promising route that leverages the availability of bioethanol from fermentation. acs.orgnih.gov This process typically involves a series of steps: the dehydrogenation of ethanol to acetaldehyde (B116499), the aldol (B89426) condensation of acetaldehyde to form crotonaldehyde (B89634), and finally, the hydrogenation of crotonaldehyde to 1-butanol. nih.govacs.org
A variety of catalysts have been developed for this conversion. Porous metal oxides doped with copper and nickel have shown high activity and selectivity for the Guerbet coupling of ethanol to 1-butanol. acs.org For instance, a catalyst with equimolar amounts of copper and nickel dopants achieved a 22% 1-butanol yield at a 56% ethanol conversion. acs.org
Calcium carbide has also been identified as a superior catalyst for the condensation of ethanol to C4-C9 alcohols, with 1-butanol yields reaching up to 24.5% at an ethanol conversion of 62.4%. researchgate.net The reaction over calcium carbide proceeds through two simultaneous routes: aldol-condensation and self-condensation. researchgate.net In the aldol-condensation route, ethanol is dehydrogenated to acetaldehyde, which then couples with ethanol to form 2-butenol, a precursor that is subsequently hydrogenated to 1-butanol. researchgate.net
Table 3: Catalysts for Ethanol to Butanol Conversion
| Catalyst | Key Features | Reported Yield/Conversion |
|---|---|---|
| Copper- and Nickel-Doped Porous Metal Oxides | Efficient for Guerbet coupling | 22% 1-butanol yield at 56% ethanol conversion |
| Calcium Carbide (CaC2) | Superior activity in ethanol condensation | Up to 24.5% 1-butanol yield at 62.4% ethanol conversion |
| Al2O3-supported Ni catalysts | Selective for n-butanol production | 80% selectivity at 25% ethanol conversion |
| Ru-based homogeneous catalysts | High selectivity under mild conditions | 94% n-butanol selectivity at >20% ethanol conversion |
Conventional Industrial Synthesis Processes
The traditional industrial production of butanol has been dominated by petrochemical-based processes. These methods, while well-established, rely on fossil fuel feedstocks.
Oxo Synthesis (Hydroformylation) : This is currently the most significant industrial process for producing n-butanol researchgate.netmatthey.com. The process involves the reaction of propylene (B89431) with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a catalyst, typically a rhodium-based complex matthey.comgloballcadataaccess.org. This reaction, known as hydroformylation, produces a mixture of n-butyraldehyde and isobutyraldehyde. The n-butyraldehyde is then hydrogenated to produce n-butanol matthey.com. This process is highly efficient, with yields of up to 98% n-butanol, and operates at relatively mild conditions matthey.comgloballcadataaccess.org.
Reppe Synthesis : Developed by Walter Reppe, this process involves the carbonylation of propylene in the presence of carbon monoxide and a catalyst, such as polynuclear iron carbonyl hydrides, to directly produce n-butanol and isobutanol in a single step boku.ac.atmdpi.com. The reaction is typically carried out at a temperature of 100°C and a pressure of 0.5–2 × 10⁶ Pa mdpi.com.
Crotonaldehyde Hydrogenation : This was a common method for butanol production before the 1950s researchgate.netnih.gov. The process begins with the aldol condensation of two acetaldehyde molecules at ambient temperature and pressure, catalyzed by an alkali, to form 3-hydroxybutyraldehyde researchgate.netmdpi.com. This intermediate is then dehydrated to produce crotonaldehyde, which is subsequently hydrogenated in the presence of a copper catalyst to yield butanol mdpi.commdpi.comconicet.gov.ar. Although historically significant, this process has been largely superseded by the more efficient Oxo synthesis researchgate.netnih.gov.
Hydrogenation of Carboxylic Acids (e.g., Butyric Acid to Butanol)
A promising pathway for producing biobutanol is through the hydrogenation of butyric acid, which can be derived from the fermentation of biomass greencarcongress.comnih.gov. This method offers a direct route to butanol from a renewable precursor.
The catalytic hydrogenation of butyric acid has been shown to be highly effective. Experimental data indicates that a 100% conversion rate of butyric acid can be achieved with 88% selectivity for butanol at a temperature of approximately 176°C (349°F) uark.eduuark.edu. A particularly successful catalytic system for this transformation is a ZnO-supported Ruthenium-Tin (Ru-Sn) bimetallic catalyst greencarcongress.comnih.gov. In vapor-phase hydrogenation at 265°C and 25 atm of hydrogen pressure, this catalyst has demonstrated a 99.9% conversion of butyric acid with 98.6% selectivity for 1-butanol and has shown remarkable stability for over 3500 hours without deactivation greencarcongress.comnih.govresearchgate.net. This direct hydrogenation process is considered a powerful strategy for future biorefineries as it avoids additional esterification steps greencarcongress.com.
Mechanistic Investigations of Butenol and C4 Alcohol Reactions
Atmospheric Oxidation Reaction Mechanisms
The atmospheric degradation of butenols is primarily initiated by reactions with key oxidants, influencing tropospheric chemistry and the formation of secondary atmospheric constituents.
Oxidation of Methyl Butenol (MBO) by OH Radicals, Ozone, and NO3 Radicals
Methyl butenols (MBOs), such as 2-methyl-3-buten-2-ol (B93329), are biogenic volatile organic compounds (BVOCs) emitted from sources like pine forests, playing a role in photo-oxidant formation in the lower atmosphere. The main atmospheric removal pathways for MBOs involve reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals polimi.itosti.goviscre.orgresearchgate.net.
The reaction with OH radicals is a primary degradation pathway for MBOs polimi.itosti.govepa.gov. Unsaturated compounds, including alkenols, react with OH radicals predominantly through addition to the unsaturated bonds (accounting for over 70% of the reaction) and, to a lesser extent, via hydrogen atom abstraction from carbon atoms or the hydroxyl group polimi.it. Experimental kinetic studies on the reaction of OH radicals with 2-methyl-3-buten-2-ol (MBO232) have reported rate constant values ranging from (3.90–6.90) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K polimi.itresearchgate.net. The presence of O₂ can increase the reaction rate of MBO232 with OH radicals by 15–20% polimi.it.
Identification of Atmospheric Oxidation Products (e.g., acetone (B3395972), glycolaldehyde (B1209225), formaldehyde)
The atmospheric oxidation of methyl this compound (MBO) yields a variety of carbonyl compounds and other products. From the reaction of MBO with OH radicals, identified and quantified products include acetone, glycolaldehyde, 2-hydroxy-2-methylpropanal (B1210290) (HMPR), and formaldehyde (B43269) polimi.itosti.goviscre.orgresearchgate.netepa.gov. Other products like formic acid, carbon monoxide (CO), and carbon dioxide (CO₂) have also been detected iscre.org.
For instance, studies on the reaction between MBO and OH radicals have shown yields of acetone (0.67 ± 0.05), formaldehyde (0.33 ± 0.08), and glycolaldehyde (0.78 ± 0.20) osti.gov. In the case of dry ozonolysis experiments with MBO, primary products identified include acetone (0.39 ± 0.22) and formaldehyde (0.44 ± 0.05) osti.gov. Under humid conditions, formaldehyde (0.55 ± 0.03) and HMPR (0.84 ± 0.08) were co-produced with ozone osti.gov. The reaction of MBO with the nitrate radical has been observed to produce organic nitrates, peroxynitrates, carbonyl nitrates, and acetone iscre.org.
The formation of these products contributes to the atmospheric burden of oxygenated volatile organic compounds (OVOCs) and can influence secondary organic aerosol (SOA) formation polimi.it.
Table 1: Atmospheric Oxidation Products of Methyl this compound (MBO) by OH Radicals and Ozone
| Oxidant | Identified Products (Examples) |
| OH Radicals | Acetone, Glycolaldehyde, Formaldehyde, 2-hydroxy-2-methylpropanal (HMPR), Formic acid, CO, CO₂ polimi.itosti.goviscre.orgresearchgate.netepa.gov |
| Ozone | Acetone, Formaldehyde, Formic acid, CO, CO₂, 2-hydroxy-2-methylpropanal (HMPR) (tentative) osti.goviscre.org |
Comparative Kinetics of Unsaturated Alcohol Reactions (e.g., 3-Buten-1-ol (B139374) with OH Radicals)
Combustion and Pyrolysis Reaction Mechanisms
The combustion and pyrolysis of butenols and other C4 alcohols are complex processes involving numerous elementary reactions that vary significantly with temperature and pressure. Understanding these mechanisms is vital for their potential use as biofuels or chemical intermediates.
Low and High-Temperature Oxidation Processes
The oxidation of this compound isomers, like 2-methyl-3-buten-2-ol (MBO232), in a combustion environment is primarily driven by reactions with OH radicals, one of the most important oxidants researchgate.net. At lower temperatures (below approximately 850 K), OH-addition reactions are the dominant pathways for MBO232 consumption researchgate.net. As temperatures increase, particularly at higher temperatures, hydrogen-abstraction reactions become more competitive, especially the abstraction of hydrogen atoms from methyl groups researchgate.net.
Unsaturated alcohols are recognized as important intermediates in the combustion of larger alcohols, highlighting the relevance of understanding their reactivity arxiv.org. The specific reactivity of unsaturated alcohols with carbon-carbon double bonds in the β- and γ-positions relative to the hydroxyl group is an area of ongoing investigation arxiv.org.
While detailed studies on this compound combustion are emerging, extensive research has been conducted on the low and high-temperature oxidation of butanol isomers (e.g., 1-butanol (B46404), 2-butanol (B46777), iso-butanol, and tert-butanol) osti.govwhiterose.ac.ukresearchgate.netnih.govacs.orgunizar.esresearchgate.netmdpi.com. These studies provide general insights into alcohol combustion. For instance, the Waddington mechanism is crucial for the low-temperature oxidation of both alkenes and alcohols, involving the formation of alkyl-hydroxy-peroxy radicals mdpi.com. At high temperatures, processes like C-C bond fission and unimolecular decomposition become significant in alcohol oxidation researchgate.netnih.gov. Pyrolysis studies of butanol isomers at elevated temperatures (e.g., 1275 K to 1475 K) show the formation of light gases, polycyclic aromatic hydrocarbons (PAHs), and soot, with higher temperatures leading to increased hydrogen formation via the Hydrogen Abstraction Carbon Addition (HACA) route epa.govacs.org.
Detailed Kinetic Model Development and Validation for Isomers
Detailed kinetic models are essential for accurately predicting the behavior of butenols and other C4 alcohols under various combustion and pyrolysis conditions. A kinetic model has been specifically developed for the pyrolysis and oxidation of two this compound isomers, 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol) arxiv.org. This model was constructed using an automatic network generation tool called "Genesys" and validated against experimental data obtained from an isothermal jet-stirred quartz reactor at temperatures ranging from 500 to 1100 K and a pressure of 0.107 MPa arxiv.org.
The kinetic data derived from studies on 2-methyl-3-buten-2-ol (MBO232), particularly concerning its reactions with OH radicals across a broad range of combustion conditions (230–2500 K and 0.01–1000 atm), are highly valuable for developing comprehensive combustion models for MBO232 and for understanding the general combustion kinetics and mechanisms of other unsaturated alcohols researchgate.net. These studies often involve investigating potential energy surfaces of H-abstraction and OH-addition reactions and calculating rate constants using theories like Rice–Ramsperger–Kassel–Marcus/master equation (RRKM/ME) theory researchgate.net.
More broadly, comprehensive chemical kinetic models have been developed and extensively validated for the four isomers of butanol osti.govwhiterose.ac.ukresearchgate.netnih.govacs.orgresearchgate.net. These models incorporate detailed high-temperature and low-temperature reaction pathways and have been validated against a wide array of experimental data, including:
Shock tube ignition delay times osti.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.net.
Rapid Compression Machine (RCM) ignition delay times whiterose.ac.uknih.govacs.org.
Jet-stirred reactor (JSR) species profiles and oxidation data whiterose.ac.ukresearchgate.netacs.orgunizar.es.
Laminar flame speeds whiterose.ac.ukresearchgate.net.
Low-pressure premixed flat flame species profiles whiterose.ac.ukresearchgate.net.
These validation efforts, spanning wide ranges of temperatures (e.g., 720 K to 1700 K) and pressures (e.g., 40 mbar to 80 atm), ensure the reliability of these kinetic models for predicting combustion characteristics whiterose.ac.ukresearchgate.net. While these models focus on saturated C4 alcohols, the methodologies and insights into reaction classes (e.g., H-abstraction, decomposition, isomerization) are foundational for developing and validating models for unsaturated C4 alcohols like butenols osti.govresearchgate.net.
Thermal Decomposition and Unimolecular Pyrolysis Pathways (e.g., 1-Butanol)
The thermal decomposition of C4 alcohols, particularly 1-butanol, proceeds through complex unimolecular pyrolysis pathways at high temperatures, a critical aspect in combustion environments. For n-butanol, the initial decomposition steps involve direct elimination of water and cleavage of carbon-carbon (C-C) bonds. thegoodscentscompany.com This unimolecular decomposition is considered a primary destruction pathway, especially in pyrolysis conditions where oxygen is absent. fishersci.ca
One significant pathway observed in the thermal decomposition of 1-butanol is the elimination of a water molecule, leading to the formation of 1-butene (B85601). fishersci.fiwikipedia.org This channel has been identified as more important than previously recognized. fishersci.fiwikipedia.org Additionally, C-C bond fission reactions contribute to the decomposition. For instance, 1-butanol can dissociate into a methyl radical (CH₃) and a 3-hydroxypropyl radical (CH₂CH₂CH₂OH), or into an ethyl radical (CH₃CH₂) and a 2-hydroxyethyl radical (CH₂CH₂OH), or a propyl radical (CH₃CH₂CH₂) and a hydroxymethyl radical (CH₂OH). thegoodscentscompany.com The fission of the C₃H₇-CH₂OH bond in n-butanol is also a proposed initial reaction, followed by the decomposition of the n-propyl radical into a methyl radical and ethylene (B1197577). fishersci.com The formation of butanal via hydrogen (H₂) elimination is not considered a primary decomposition route. fishersci.fiwikipedia.org
For this compound isomers, such as 3-buten-1-ol (a β-hydroxy alkene), thermal decomposition has been studied, revealing a one-step process that proceeds through a six-membered cyclic transition state. fishersci.nl This specific pathway results in the formation of propene and formaldehyde. fishersci.nl
Identification of Primary Pyrolysis Products
The pyrolysis of 1-butanol yields a variety of primary products, whose distribution can depend on the reaction conditions. Principal compounds formed during the pyrolysis of n-butanol include formaldehyde, carbon monoxide (CO), methane, and hydrogen. fishersci.com Smaller amounts of ethane, ethylene, propane, and propylene (B89431) are also detected. fishersci.com Water is consistently found among the products, while lower alcohols or carbon dioxide are typically not. fishersci.com
In flash pyrolysis experiments specifically designed to limit secondary processes, 1-butene has been identified as a significant product from 1-butanol decomposition. fishersci.fiwikipedia.org Under conditions where contributions from chain decomposition are suppressed, ethylene and 1-butene can be the sole products of n-butanol decomposition in shock tube studies. thegoodscentscompany.com When analyzing the remaining mass spectra after accounting for undissociated 1-butanol and 1-butene, signals corresponding to lighter products such as those with m/e values of 42, 33, 31, 29, 27, and 15 have been recorded, indicating the presence of other fragments. wikipedia.org Studies on the cracking of acetone-butanol-ethanol (ABE) mixtures, which include butanol, also report major products such as ethene, propene, acetaldehyde (B116499), 1-butene, and both (E)- and (Z)-2-butene. cenmed.com Minor products in such mixtures can include formaldehyde, methanol, butanal, ketene, and 1,3-butadiene. cenmed.com
Catalytic Reaction Mechanisms
Catalytic reactions of C4 alcohols involve complex mechanisms, often leading to dehydration or dehydrogenation products. The nature of the catalyst, particularly its acid-base properties and the presence of metal centers, plays a pivotal role in dictating reaction pathways and product selectivity.
Dehydration and Dehydrogenation Mechanisms (e.g., 2-Butanol over Acid Catalysts)
The acid-catalyzed dehydration of 2-butanol is a well-studied reaction that typically proceeds through a carbocation intermediate via an E1 mechanism, although an E2 mechanism with strong E1 character has also been proposed for certain acid catalysts. nih.govfishersci.no The mechanism generally involves three key stages:
Protonation of the alcohol : The hydroxyl group of 2-butanol is protonated by the acid catalyst, forming an alkyloxonium ion. fishersci.nowikipedia.orgwikipedia.org
Loss of a water molecule : The protonated alcohol then loses a water molecule, which is the rate-determining step, to generate a carbocation (carbonium ion). fishersci.nowikipedia.orgwikipedia.org
Loss of a hydrogen ion : A hydrogen ion is subsequently removed from an adjacent carbon atom by a base (often water or the conjugate base of the acid catalyst), leading to the formation of a double bond and regenerating the acid catalyst. fishersci.nowikipedia.orgwikipedia.org
For 2-butanol, this dehydration process can yield a mixture of alkene products, including but-1-ene, cis-but-2-ene, and trans-but-2-ene. wikipedia.orgwikipedia.org The formation of the more substituted alkene, such as but-2-ene (Zaitsev's product), is generally favored due to the stability of the carbocation intermediate. fishersci.nowikipedia.org The trans-isomer of but-2-ene is thermodynamically more stable, favoring its formation over the cis-isomer. wikipedia.org
In addition to dehydration, 2-butanol can undergo dehydrogenation over appropriate catalysts, leading to the formation of methyl ethyl ketone (MEK). wikipedia.orgwikipedia.org The selectivity towards MEK is particularly significant at lower temperatures (e.g., below 500 K). wikipedia.org
Role of Acid-Base Sites and Metal Centers in Catalytic Transformations
The catalytic transformation of C4 alcohols, including butenols and butanols, is profoundly influenced by the nature and distribution of acid-base sites and the presence of metal centers on the catalyst surface.
Metal Centers: Metal centers play a vital role in facilitating specific steps within catalytic transformations, particularly dehydrogenation and carbon-carbon (C-C) coupling reactions. In the context of alcohol upgrading to higher alcohols, the introduction of metal sites (e.g., Ag, Co, Ni, Cu, Ru) can significantly improve ethanol (B145695) dehydrogenation and suppress undesired dehydration, thereby enhancing the efficiency of C-C coupling reactions. wikidata.org For example, atomic ruthenium (Ru) has been shown to promote ethanol dehydrogenation and the subsequent aldol (B89426) condensation of acetaldehyde, an intermediate in butanol synthesis. wikidata.org Copper (Cu) and zinc (Zn) centers can contribute to ethanol dehydrogenation, while yttrium (Y) sites in Lewis acid zeolites can catalyze aldol condensation. thegoodscentscompany.com Furthermore, metal centers like copper can perform intermediate hydrogenation steps, such as the conversion of crotonaldehyde (B89634) to butyraldehyde, which is relevant in the synthesis of C4 alcohols. thegoodscentscompany.com The presence of metallic copper, in conjunction with acid-base pairs on supports like ZrO₂, is critical for the selective dehydrogenative synthesis of esters from primary alcohols, where base sites facilitate O-H bond dissociation and subsequent β-hydride elimination. fishersci.ca
Catalytic Processes in Butenol and C4 Alcohol Chemistry
Design and Development of Heterogeneous Catalysts
Heterogeneous catalysts are central to the synthesis of C4 alcohols, offering advantages in separation and reusability. Their design is a multi-faceted challenge, involving the careful selection of metals, oxide systems, and support materials to optimize catalytic activity and product selectivity.
Metal and Oxide Catalyst Systems
A variety of metal and oxide systems, including copper (Cu), nickel (Ni), magnesium oxide (MgO), aluminum oxide (Al₂O₃), and hydroxyapatite, have been extensively studied for their role in C4 alcohol synthesis. mdpi.comresearchgate.netacs.orgresearchgate.net These materials provide the necessary functionalities for the multi-step Guerbet reaction, which transforms ethanol (B145695) into 1-butanol (B46404). mdpi.com This process involves dehydrogenation of ethanol to acetaldehyde (B116499), aldol (B89426) condensation, dehydration, and subsequent hydrogenation to yield butanol. mdpi.com
Bifunctional catalysts that possess both acidic and basic sites, along with metallic components for hydrogenation/dehydrogenation, are crucial for this transformation. mdpi.com For instance, MgO provides basic sites essential for the aldol condensation step, while the presence of metals like Cu and Ni facilitates the dehydrogenation and hydrogenation steps. mdpi.comnih.gov Hydroxyapatite (HAP) has also been investigated, with studies showing that the active sites for acetaldehyde formation and butanol formation are different. acs.org Specifically, ethanol dehydrogenation is catalyzed by Ca–O sites, while the condensation of acetaldehyde occurs at CaO/PO₄³⁻ pairs. acs.org
The combination of these materials can lead to synergistic effects. For example, catalysts composed of Cu-Ni nanoparticles supported on high-surface-area graphite (B72142), along with MgO, have shown enhanced ethanol conversion and selectivity towards 1-butanol. mdpi.com Similarly, the addition of ceria (CeO₂) or yttria (Y₂O₃) to zirconia (ZrO₂) can stabilize the tetragonal phase of ZrO₂, increasing the catalyst's basicity and, consequently, the selectivity for 1-butanol from ethanol. researchgate.net
Supported Catalysts and Support Materials
High-surface-area graphite (HSAG) has been identified as a promising support due to its hydrophobic and inert nature, which can enhance water tolerance and improve selectivity in the Guerbet reaction, where water is a byproduct. mdpi.com The weak interaction between HSAG and the active phases (like Cu, Ni, and MgO) allows for better contact and interaction between these components, leading to improved catalytic performance. mdpi.com
Metal oxides such as alumina (B75360) (Al₂O₃) and ceria (CeO₂) are also widely used. researchgate.netresearchgate.net For example, nickel supported on gamma-alumina has been used for the bimolecular condensation of ethanol to n-butanol. researchgate.net Copper catalysts supported on ceria have demonstrated high selectivity for 1-butanol at relatively low temperatures. mdpi.com The support can also play a role in catalyst stability; for instance, the addition of aluminum to Cu/Ni catalysts can stabilize the active copper species and prevent agglomeration of metal particles. nih.gov
| Catalyst System | Support Material | Key Findings | Reference |
|---|---|---|---|
| Cu-Ni/MgO | High-Surface-Area Graphite (HSAG) | Enhanced ethanol conversion and 1-butanol selectivity due to good interaction between active phases. | mdpi.com |
| Ni | γ-Al₂O₃ | Effective for bimolecular condensation of ethanol to n-butanol. | researchgate.net |
| Cu | CeO₂ | Achieved high 1-butanol selectivity at 463 K. | mdpi.com |
| Cu/Ni | Al₂O₃ | Aluminum stabilizes active Cu species, preventing agglomeration and improving stability. | nih.gov |
Influence of Catalyst Composition and Structure on Selectivity and Yield
The composition and structure of a catalyst have a profound impact on its selectivity and the yield of the desired C4 alcohol. A delicate balance of acid-base properties is often required. acs.orgresearchgate.net For the Guerbet reaction, basic sites are necessary for aldol condensation, while acidic sites are needed for the dehydration of the intermediate. mdpi.com
For instance, in MgO-Al₂O₃ mixed oxide catalysts, a high concentration of strong-base and medium-strong Lewis acid sites leads to the highest butanol selectivity and yield. mdpi.com The ratio of metals in bimetallic catalysts is also crucial. In Cu-Ni/MgO/HSAG systems, optimizing the copper and nickel loadings to 4 wt.% Cu and 1 wt.% Ni was found to significantly minimize the formation of byproducts. mdpi.com
The phase composition of the catalyst is another critical factor. researchgate.net For yttria-stabilized zirconia (YSZ) catalysts, the presence of the tetragonal ZrO₂ phase is associated with higher selectivity towards n-butanol, while the monoclinic phase favors the formation of ethylene (B1197577) as a side product. acs.org Similarly, the formation of Ni-Co and Ni-Cu alloys in bimetallic catalysts supported on ceria-alumina has been shown to increase ethanol conversion and C4+ alcohol selectivity. iitm.ac.in
| Catalyst System | Key Composition/Structure Feature | Impact on Performance | Reference |
|---|---|---|---|
| MgO-Al₂O₃ | High amount of strong-base and medium-strong Lewis acid sites. | Highest butanol selectivity and yield. | mdpi.com |
| 4Cu1Ni-Mg/HSAG | Optimized Cu:Ni ratio (4:1 wt.%). | Minimized byproduct formation, achieving 44% 1-butanol selectivity. | mdpi.com |
| Yttria-Stabilized Zirconia (YSZ) | Tetragonal ZrO₂ phase. | Selectivity towards n-butanol reached 70%. | acs.org |
| Ni-Co/CeO₂-Al₂O₃ | Formation of Ni-Co alloy. | Higher ethanol conversion (55%) and C4+ alcohol selectivity (53%). | iitm.ac.in |
Homogeneous Catalysis for C4 Alcohol Production
Homogeneous catalysts, particularly transition metal complexes, have been instrumental in advancing the production of C4 alcohols, offering high efficiency and selectivity under relatively mild conditions. rsc.orgcardiff.ac.uk Ruthenium and iridium complexes, in particular, have been extensively studied for the Guerbet reaction, which upgrades ethanol to n-butanol. rsc.org
Pioneering work with iridium-based catalysts demonstrated the selective transformation of ethanol to n-butanol. rsc.org Homogeneous ruthenium diphosphine catalysts have also shown excellent selectivity for n-butanol. cardiff.ac.uk These catalysts operate through a 'borrowing hydrogen' mechanism, where n-butanol is the primary C4 alcohol product. cardiff.ac.uk
However, a significant drawback of many homogeneous systems is the low catalytic activity, which often necessitates high catalyst loadings and harsh reaction conditions. nih.gov Despite this, research continues to push the boundaries of homogeneous catalysis, exploring non-noble metal-based systems to address issues of cost and toxicity associated with noble metals like ruthenium and iridium. rsc.org
Catalyst Stability and Deactivation Studies
Catalyst stability and deactivation are critical considerations for the industrial application of any catalytic process. Deactivation can occur through various mechanisms, including coking, sintering of metal nanoparticles, and changes in the catalyst's surface properties. mdpi.comresearchgate.net
In the context of C4 alcohol synthesis, studies have shown that catalysts can undergo modifications during the initial stages of the reaction. mdpi.com For example, with Cu-Ni/MgO/HSAG catalysts, some degree of nanoparticle sintering was observed during the reaction. mdpi.com However, butanol selectivity often remains stable even after an initial period of fluctuation in conversion. mdpi.com
The choice of support material can significantly impact catalyst stability. For instance, in Cu catalysts supported on Ni-Al systems, the addition of Al can stabilize the active Cu species and prevent the agglomeration of metal particles, leading to excellent stability. nih.gov In contrast, catalysts with high reducibility, such as Cu/NiO, may be more prone to deconstruction and deactivation during the Guerbet coupling process. nih.gov The development of highly durable catalysts, especially those based on non-noble metals, remains a significant challenge and an active area of research. researchgate.net
Environmental Transformation and Fate Studies of C4 Alcohols
Atmospheric Degradation Pathways
The primary removal process for butanol isomers from the atmosphere is through chemical reactions with naturally occurring oxidants. Photolysis, the breakdown of molecules by light, is considered a minor removal process for alcohols in the troposphere acs.org.
The atmospheric oxidation of butanol isomers is predominantly initiated by their reaction with photochemically-produced hydroxyl (•OH) radicals during the daytime acs.orgresearchgate.net. This reaction proceeds mainly through the abstraction of a hydrogen atom from a C-H bond, rather than the O-H bond semanticscholar.org. The specific carbon atom from which the hydrogen is abstracted influences the resulting degradation products.
For n-butanol , the reaction with •OH radicals leads to the formation of butyraldehyde, propionaldehyde, and acetaldehyde (B116499) as major products, with yields of 44%, 19%, and 12%, respectively, in the presence of nitrogen oxides (NOx) acs.org.
For 2-butanol (B46777) , the reaction with •OH radicals primarily involves the abstraction of the hydrogen atom from the tertiary C-H bond acs.org. This leads to the formation of an α-hydroxyalkyl radical, which then reacts with oxygen to form 2-butanone (B6335102) as the major product, with reported yields ranging from 60% to 80% acs.orgsemanticscholar.org. Acetaldehyde is also a notable product of this reaction acs.orgsemanticscholar.org.
For iso-butanol , the OH radical-initiated oxidation in the presence of nitric oxide (NO) results in acetone (B3395972) with a yield of 61% nih.gov. The atmospheric fate of the resulting alkoxy radicals involves decomposition into products like acetone, formaldehyde (B43269), and other radicals nih.gov.
During the night, reactions with nitrate (B79036) radicals (NO₃) can also contribute to the degradation of these alcohols, although these reactions are generally slow researchgate.netcopernicus.org.
The atmospheric half-life of a compound is the time it takes for its concentration to be reduced by half. For butanol isomers, this is largely determined by the rate constant of their reaction with hydroxyl radicals. Using a representative atmospheric concentration of •OH radicals, the half-lives of butanols can be calculated.
The rate constant for the vapor-phase reaction of n-butanol with •OH radicals is approximately 8.5 x 10⁻¹² cm³/molecule-sec, which corresponds to an atmospheric half-life of about 1.3 days or 45 hours acs.orgnih.gov. For 2-butanol (sec-butyl alcohol), the rate constant is measured at 9.6 x 10⁻¹² cm³/molecule-sec, resulting in a similar atmospheric half-life of about 40 hours nih.gov. Higher molecular weight alcohols generally have atmospheric half-lives in the range of 8 to 15 hours semanticscholar.org.
Atmospheric Half-Lives of Butanol Isomers
| Butanol Isomer | Reaction Rate Constant with •OH (cm³/molecule-sec) | Estimated Atmospheric Half-Life |
|---|---|---|
| n-Butanol | 8.86 x 10⁻¹² | ~1.3 days acs.org |
| 2-Butanol (sec-Butanol) | 9.6 x 10⁻¹² | ~40 hours nih.gov |
| iso-Butanol | 1.14 x 10⁻¹¹ | ~33 hours |
| tert-Butanol (B103910) | ~1.0 x 10⁻¹² | ~1 week semanticscholar.org |
Biodegradation in Aquatic and Terrestrial Environments
Biodegradation is a key process for the removal of butanols from water and soil, mediated by microorganisms that use the chemical as a source of carbon and energy.
Butanols are subject to microbial degradation in water treatment systems. Studies utilizing activated sludge from industrial and domestic sewage treatment plants have demonstrated the effective biodegradation of these compounds. In one test, 100 mg/L of n-butanol subjected to acclimated activated sludge resulted in an 82% reduction in chemical oxygen demand (COD) and a 93% reduction in total organic carbon after 24 hours nih.gov.
However, the concentration of butanol can affect the efficiency of biological treatment. For n-butanol, concentrations up to 68 mg/L are readily biodegradable, but higher concentrations can introduce a lag period before degradation begins researchgate.net. Complete toxicity to the microorganisms, halting biodegradation, has been observed at concentrations exceeding 228 mg/L researchgate.net.
In environments depleted of oxygen, such as deep soil layers or sediments, anaerobic microorganisms are responsible for degradation. The general anaerobic pathway for compounds like alcohols involves their oxidation to fatty acids, which are then further broken down through processes like β-oxidation researchgate.net. Sec-butyl alcohol has been shown to be amenable to anaerobic biodegradation nih.gov. In one study using acetate-acclimated methanogenic cultures, 100% degradation was achieved after a 14-day lag period nih.gov. A long-term study with anaerobic upflow filters achieved a 93% utilization rate after 52 days nih.gov. While these studies were not conducted in soil, they confirm the potential for butanols to be degraded under anaerobic conditions, which are common in soil environments mdpi.com.
The butanol isomers are generally considered to be "readily biodegradable." who.int This classification comes from standardized screening tests, such as those described in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301 oecd.org. A substance is classified as readily biodegradable if it achieves a certain percentage of degradation to carbon dioxide and water within a "10-day window" during a 28-day test period oecd.orgunece.org. The pass levels are typically 60% of the theoretical maximum oxygen demand (ThOD) or CO₂ production oecd.org.
Multiple studies have confirmed the ready biodegradability of butanols. For instance, 2-butanol reached 73.5% of its theoretical BOD in 2 weeks using an activated sludge inoculum in the Japanese MITI test nih.gov. The high rate of degradation observed for 1-butanol (B46404) in various tests suggests that it would be fully oxidized by microorganisms within a few days in an aquatic environment who.int.
Biodegradation Data for Butanol Isomers
| Compound | Test System | Result | Time Frame |
|---|---|---|---|
| n-Butanol | Activated Sludge | 82% COD Reduction | 24 hours nih.gov |
| 2-Butanol | Japanese MITI Test | 73.5% of ThOD | 2 weeks nih.gov |
| iso-Butanol | Aerobic Microcosms | Complete Degradation (68 µM) | 7 days nih.gov |
Environmental Distribution and Partitioning (e.g., air, water, soil)
The environmental distribution of butenol is governed by its physicochemical properties, which determine its tendency to partition into air, water, or soil. As a class of unsaturated C4 alcohols, butenols are generally volatile liquids with some degree of water solubility. mmsl.cz Their partitioning behavior is influenced by factors such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). These parameters vary between this compound isomers, such as 2-buten-1-ol, 3-buten-1-ol (B139374), and 3-buten-2-ol (B146109).
Detailed research findings indicate that the movement and ultimate fate of butenols in the environment are a function of these core properties. The following table summarizes key physicochemical data for several this compound isomers, which are crucial for understanding their environmental partitioning.
Distribution in Air
Butenols are volatile compounds, as indicated by their vapor pressures, and are expected to partition into the atmosphere. mmsl.cz 3-Buten-2-ol exhibits a higher vapor pressure compared to 2-buten-1-ol, suggesting a greater tendency to volatilize from surfaces. thegoodscentscompany.comchemsrc.com Once in the troposphere, the dominant removal mechanism for unsaturated alcohols like butenols is through oxidation processes initiated by radicals such as hydroxyl (OH) and nitrate (NO₃), or by ozone (O₃). nih.govacs.org These atmospheric reactions are significant as they contribute to the formation of secondary organic aerosols (SOA) and other pollutants. nih.govacs.org Studies on related compounds, such as methyl-butenols, highlight that these atmospheric reactions can impact air quality and contribute to photochemical smog formation. nih.gov
Distribution in Water
The this compound isomers 2-buten-1-ol and 3-buten-2-ol are reported to be miscible with water. chemicalbook.comguidechem.comfishersci.ca This high water solubility, a consequence of the polar hydroxyl group, indicates that if released into the environment, this compound will readily dissolve in surface water and groundwater. The octanol-water partition coefficient (Log Kow) is a measure of a chemical's lipophilicity. The estimated Log Kow values for this compound isomers are low (0.4 to 0.52), signifying a preference for the aqueous phase over fatty tissues. nih.govchemicalbook.comchemsrc.com This low Log Kow suggests that this compound has a low potential for bioaccumulation in aquatic organisms.
Distribution in Soil
This weak adsorption, combined with high water solubility, suggests that this compound is likely to be highly mobile in soil. chemsafetypro.com It can be expected to leach from the soil surface and potentially contaminate groundwater. The partitioning behavior of C4 alcohols, in general, shows they bind to soil and sediment to a lesser extent than larger, less soluble compounds. nih.gov
The following table summarizes the expected environmental partitioning and fate of this compound based on its physicochemical properties.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative and non-destructive technique, making it highly suitable for analyzing butanol in various matrices. mdpi.comnih.gov Its ability to provide detailed structural information is crucial for distinguishing between the different isomers of butanol. thermofisher.comstudylib.net
Quantitative NMR (qNMR) is a robust method for measuring the concentration of analytes within complex biological samples, such as the fermentation broths used for biobutanol production. mdpi.comcalstate.edu The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of absolute concentrations of various metabolites simultaneously. mdpi.comnih.gov
Research has demonstrated the successful application of 1H NMR spectroscopy for the quantitative analysis of whisky congeners, which are complex mixtures. d-nb.info However, in some cases, compounds like n-butanol were not accurately quantifiable due to low concentrations and significant peak overlap with more concentrated compounds. d-nb.info In the analysis of heparin samples, residual solvents, including butanol, were readily detected and quantified as their characteristic signals typically fall outside the primary heparin resonance regions. utm.mxresearchgate.net This highlights the utility of qNMR for impurity profiling. A key advantage is the simplicity of sample preparation, which often requires minimal steps before analysis. calstate.educreative-biostructure.com
To overcome the challenge of signal overlapping in standard one-dimensional (1D) NMR spectra of complex mixtures, two-dimensional (2D) NMR techniques are employed. mdpi.comspringernature.com By spreading the signals across two dimensions, 2D NMR significantly enhances spectral resolution, allowing for the deconvolution and unambiguous assignment of metabolite signals. mdpi.comfrontiersin.org
A study focused on optimizing butanol production from bacteria utilized a fast 2D NMR experiment for the simultaneous quantification of metabolites from the anaerobic fermentation of Clostridium beijerinkii. calstate.edu This approach proved to be an excellent method for accurately quantifying target metabolites with minimal sample preparation. calstate.edu The limits of detection (LOD) were determined to be well within the typical concentrations found in these bacterial cultures. calstate.edu Techniques such as the Heteronuclear Single Quantum Coherence (HSQC) experiment are frequently used, providing a powerful tool for separating and quantifying components in intricate biological systems. calstate.edufrontiersin.org
| Metabolite | Limit of Detection (LOD) | Analytical Method | Key Finding |
| Butanol | 1 mM | Fast Two-Dimensional NMR | Accurate quantification in complex fermentation culture is achievable. calstate.edu |
| Butyric acid | 2 mM | Fast Two-Dimensional NMR | Method is well-suited for concentrations found in typical C. beijerinkii cultures. calstate.edu |
NMR spectroscopy is the definitive tool for the structural elucidation and differentiation of butanol's four isomers: 1-butanol (B46404), 2-butanol (B46777), isobutanol, and tert-butanol (B103910). thermofisher.comstudylib.net These isomers, while sharing the same molecular formula (C₄H₁₀O), have different atomic connectivity, which results in unique NMR spectra. thermofisher.comstudylib.net
The differences in molecular structure and symmetry directly affect the chemical shifts and spin-spin coupling patterns observed in the ¹H NMR spectrum. thermofisher.comthermofisher.com Similarly, ¹³C NMR spectroscopy can distinguish the isomers based on the number of unique carbon environments. studylib.netmsu.edu For instance, 1-butanol and 2-butanol each show four distinct signals in their ¹³C NMR spectra, corresponding to their four non-equivalent carbon atoms. studylib.netmagritek.com In contrast, the symmetry of isobutanol results in three signals, while tert-butanol shows only two. studylib.net Distortionless Enhancement by Polarisation Transfer (DEPT) experiments further aid in identification by differentiating between CH₃, CH₂, and CH carbon types. magritek.comazom.com The two-dimensional INADEQUATE experiment is particularly powerful, as it can be used to trace the direct carbon-carbon bonds within the molecule, confirming the carbon backbone structure. scribd.com
| Isomer | Structure | ¹³C NMR Signals | Key Differentiating Feature |
| 1-Butanol | CH₃CH₂CH₂CH₂OH | 4 | Four distinct signals for each carbon in the straight chain. studylib.netmagritek.com |
| 2-Butanol | CH₃CH₂CH(OH)CH₃ | 4 | Four distinct signals, with a chemical shift indicative of a secondary alcohol. studylib.net |
| Isobutanol | (CH₃)₂CHCH₂OH | 3 | Symmetry results in only three unique carbon signals. studylib.net |
| tert-Butanol | (CH₃)₃COH | 2 | High symmetry results in only two unique carbon signals. studylib.net |
Mass Spectrometry (MS)-Based Techniques
Mass spectrometry offers high sensitivity for detecting and identifying volatile organic compounds (VOCs) like butanol and its isomers. When coupled with separation techniques like gas chromatography, it becomes a powerful tool for quantitative analysis in complex matrices.
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is known for its rapid and sensitive detection of VOCs, but it cannot distinguish between isomers as it identifies compounds by their mass-to-charge ratio. technologynetworks.comcas.cn To resolve this, the technique is coupled with fast gas chromatography (FastGC). technologynetworks.comcas.cn This hybrid technology, FastGC-PTR-MS, combines the separation capabilities of GC with the real-time detection of PTR-MS. technologynetworks.comcas.cn
Researchers have successfully used FastGC-PTR-MS to detect and quantify butanol isomers in latex paint. technologynetworks.comcas.cn The method allowed for the successful separation of butanol isomers with retention times under two minutes, which is significantly faster than conventional GC-MS. technologynetworks.comcas.cn In one analysis of a latex paint headspace, tert-butanol was the main isomer identified, along with a smaller amount of n-butanol. technologynetworks.comcas.cn This demonstrates the technique's effectiveness for rapid qualitative and quantitative analysis of isomers in commercial products. technologynetworks.comresearchgate.net
| Compound Detected in Latex Paint Headspace | Concentration (ppmv) | Analytical Method |
| tert-Butanol | 4.41 | FastGC-PTR-MS technologynetworks.comcas.cn |
| n-Butanol | Present | FastGC-PTR-MS technologynetworks.comcas.cn |
| Acetaldehyde (B116499) | Present | FastGC-PTR-MS technologynetworks.comcas.cn |
| Methanol | Present | FastGC-PTR-MS technologynetworks.comcas.cn |
| Acetone (B3395972) | Present | FastGC-PTR-MS technologynetworks.comcas.cn |
Understanding the thermal decomposition of butanol is critical for its use as a biofuel. frontiersin.orgnih.gov Flash pyrolysis experimental setups coupled with mass spectrometric detection allow for the characterization of the primary products of butanol decomposition at high temperatures. frontiersin.orguniroma1.itresearchgate.net The brief residence time in the pyrolysis reactor helps to limit secondary reactions, providing a clearer picture of the initial decomposition pathways. frontiersin.orgnih.gov
Experimental studies on the pyrolysis of 1-butanol have shown that the major decomposition pathway is the elimination of a water molecule to form 1-butene (B85601). frontiersin.orgnih.govuniroma1.it These studies, conducted at temperatures up to 1,355 K, also provided experimental evidence that butanal is not a primary decomposition product, as signals corresponding to butanal were absent in the mass spectra. frontiersin.orgnih.gov A minor channel involving the elimination of a methyl group (CH₃) was also observed. nih.govuniroma1.itresearchgate.net
| Pyrolysis Temperature | Primary Product | Other Findings |
| 997 K - 1355 K | 1-Butene (from H₂O elimination) frontiersin.orgnih.gov | No experimental evidence for butanal formation. frontiersin.orgnih.gov |
| Up to 2000 K (Theoretical) | 1-Butene (most important product) nih.gov | Small yield from CH₃ elimination channel observed. nih.govuniroma1.it |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. This method provides a unique chemical fingerprint of a substance, allowing for both qualitative identification and quantitative analysis. In the context of bioprocess monitoring, Mid-Infrared (Mid-IR) spectroscopy, which spans the spectral range of approximately 4000 to 400 cm⁻¹, is particularly valuable. This region corresponds to the fundamental vibrational frequencies of many organic molecules, resulting in information-rich spectra where individual absorption bands can often be assigned to specific chemical moieties. tandfonline.com
Recent advancements in instrumentation, particularly the development of in-situ Attenuated Total Reflection (ATR) probes, have significantly expanded the application of Mid-IR spectroscopy for real-time monitoring of fermentation processes. tandfonline.com These probes can be directly inserted into a bioreactor, enabling non-invasive and continuous analysis of the fermentation broth. frontiersin.orgmdpi.com The inherent challenge of strong water absorbance in aqueous samples is effectively managed by the short pathlength of ATR devices. tandfonline.com
Mid-Infrared Spectroscopy for Fermentation Monitoring and Analyte Prediction
Mid-Infrared spectroscopy, often in the form of Fourier Transform Infrared (FT-IR) spectroscopy, has proven to be a robust tool for monitoring complex biological processes like fermentation. It allows for the simultaneous, real-time quantification of multiple key components within the fermentation medium. researchgate.net In the context of butenol production, particularly in Acetone-Butanol-Ethanol (ABE) fermentations, Mid-IR spectroscopy can track the concentrations of substrates (like glucose), products (acetone, butanol, and ethanol), and metabolic byproducts (such as acetic acid and butyric acid). tandfonline.comtandfonline.com
The rich detail in Mid-IR spectra allows for more straightforward interpretation of spectral changes during fermentation compared to other spectroscopic techniques. tandfonline.com However, the complexity of the fermentation broth, which contains numerous components with overlapping spectral features, necessitates the use of advanced data analysis methods. researchgate.net Chemometrics, particularly multivariate calibration techniques like Partial Least Squares (PLS) regression, is essential for extracting quantitative information from the complex spectral data. tandfonline.comresearchgate.net These statistical models are calibrated using reference concentration data, typically obtained from offline analytical methods like High-Performance Liquid Chromatography (HPLC), and are then used to predict analyte concentrations from the Mid-IR spectra in real-time. mdpi.com
One of the challenges in developing accurate predictive models is the presence of cross-correlations between analytes. For instance, in an ABE fermentation, as the glucose concentration decreases, the concentrations of acetone and n-butanol increase, leading to a negative correlation. tandfonline.com To address this and build more robust and accurate PLS models, researchers have utilized synthetic calibration sample sets. These synthetically created samples, with varying concentrations of the analytes of interest, help to create a model that is free from the inherent cross-correlations found in a real fermentation process. tandfonline.comresearchgate.net Studies have shown that PLS models developed from synthetic samples can be more robust and accurate, employing fewer factors than models built using data from actual fermentations. tandfonline.com
Research has demonstrated the successful application of online Mid-IR spectroscopy for monitoring ABE fermentations. For example, a system combining FT-IR spectroscopy with Sequential Injection Analysis (SIA) was developed for the on-line, simultaneous determination of acetone, acetate (B1210297), n-butanol, butyrate (B1204436), and glucose. researchgate.net This automated system could perform 30 analyte determinations per hour, providing timely data for process control. researchgate.net
| Analyte | Spectroscopic Technique | Key Findings | Reference |
| Acetone, n-Butanol, Glucose, Acetic Acid, Butyric Acid | Mid-IR Spectroscopy with SIA and PLS Regression | Demonstrated simultaneous prediction of five analytes; highlighted the issue of analyte cross-correlations. | tandfonline.com |
| Acetone, Acetate, n-Butanol, Butyrate, Glucose | Online FT-IR Spectroscopy with SIA | Developed a fully computer-controlled system capable of 30 analyte determinations per hour from a batch fermentation. | researchgate.net |
| Glucose, Ethanol (B145695), Biomass | Mid-IR-ATR Spectroscopy and Raman Spectroscopy with PLS and MLR | Compared Mid-IR and Raman for monitoring yeast fermentations; Mid-IR data showed smaller variations. | mdpi.com |
| n-Butanol | In situ ATR-FTIR Spectroscopy | Investigated the adsorption of butanol from the vapor phase in silicalite-1 films. | acs.org |
Application in Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA), for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. ibsen.commt.com The goal of PAT is to ensure final product quality by understanding and controlling the process, rather than relying solely on end-product testing. ibsen.commt.com
Mid-Infrared spectroscopy is a key enabling tool for the implementation of PAT in bioprocessing, including this compound fermentation. frontiersin.orggoogle.com Its ability to provide real-time, in-situ, and multi-component data makes it ideal for monitoring Critical Process Parameters (CPPs) that affect the Critical Quality Attributes (CQAs) of the final product. ibsen.com By integrating Mid-IR analyzers directly into the process line (in-line or on-line), manufacturers can gain a deeper understanding of the fermentation dynamics and implement real-time control strategies. ibsen.comamericanpharmaceuticalreview.com
The benefits of using Mid-IR spectroscopy within a PAT framework for this compound fermentation include:
Improved Process Understanding: Continuous monitoring provides detailed insights into the metabolic state of the microorganisms and the progression of the fermentation. ibsen.comnumberanalytics.com
Enhanced Process Control: Real-time data on substrate and product concentrations allows for timely adjustments to process parameters (e.g., feed rates), helping to optimize yield and productivity. ibsen.com
Increased Consistency and Quality: By maintaining the process within a defined design space, PAT helps to ensure consistent product quality from batch to batch. numberanalytics.com
Reduced Cycle Times and Waste: Real-time monitoring can help in identifying the optimal harvest time and preventing failed or suboptimal batches, thereby reducing over-processing and rejects. ibsen.com
The integration of Mid-IR spectroscopy into a PAT system involves several steps: selecting the appropriate probe or flow cell, developing robust multivariate calibration models, and validating the models' predictive performance. openaccessjournals.com The data generated by the spectroscopic analyzer can be fed into a control system to automate process adjustments, moving towards a more efficient and controlled manufacturing process. americanpharmaceuticalreview.com The application of at-line Mid-IR technology has been specifically noted for its utility in measuring analytes such as acetone, butanol, acetoin, and butyrate in ABE fermentation processes. google.com
| PAT Tool/Technique | Description | Relevance to this compound Fermentation |
| Mid-Infrared (Mid-IR) Spectroscopy | Measures the absorption of mid-infrared light to identify and quantify molecules based on their fundamental vibrations. tandfonline.commdpi.com | Real-time, in-situ monitoring of this compound, glucose, acetone, and organic acids. researchgate.netgoogle.com |
| Attenuated Total Reflection (ATR) Probes | An in-situ sampling technique for Mid-IR that allows for direct measurement in aqueous media. tandfonline.com | Enables direct insertion into the fermenter for continuous monitoring without sample withdrawal. mdpi.com |
| Multivariate Data Analysis (e.g., PLS) | Statistical methods used to build predictive models from complex spectral data. researchgate.netnumberanalytics.com | Essential for quantifying individual analyte concentrations from the overlapping Mid-IR spectra of the fermentation broth. tandfonline.com |
| Sequential Injection Analysis (SIA) | An automated system for sample handling and presentation to the spectrometer. tandfonline.com | Facilitates automated, on-line analysis of fermentation samples with high throughput. researchgate.net |
Computational and Theoretical Chemistry Investigations
Electronic Structure Calculations
Detailed electronic structure calculations are fundamental to understanding the behavior of a molecule. However, specific studies on butenol are not readily found.
Determination of Potential Energy Surfaces for Reactions
The determination of potential energy surfaces (PES) is crucial for mapping reaction pathways and identifying transition states. A potential energy surface provides a theoretical landscape of the energy of a molecule as a function of its atomic coordinates. This information is foundational for predicting reaction rates and mechanisms. Despite the importance of such analyses, specific research detailing the potential energy surfaces for reactions involving this compound could not be identified in the available literature.
Density Functional Theory (DFT) for Elucidating Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems and is widely applied to elucidate reaction mechanisms. While DFT has been used extensively for a vast number of organic molecules, dedicated studies applying this theory to unravel the reaction mechanisms of this compound are not prominently featured in scientific databases.
Kinetic Modeling and Simulation
Kinetic modeling and simulation are essential for predicting the behavior of chemical systems over time and under various conditions. The application of these techniques to this compound has not been a focus of published research.
Rate Coefficient Determination using Statistical Thermodynamics (e.g., RRKM Theory)
Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. It calculates the rate constant from a few characteristics of the potential energy surface. The application of RRKM theory and other statistical thermodynamics methods to determine the rate coefficients for this compound reactions is not documented in the available scientific literature.
Sensitivity and Uncertainty Analysis in Kinetic Models
For any developed kinetic model, sensitivity and uncertainty analyses are critical for identifying the most influential reactions and for quantifying the reliability of the model's predictions. As no comprehensive kinetic models for this compound were found, associated sensitivity and uncertainty analyses are consequently absent from the literature.
Global Sampling Techniques for Predictive Error Bar Determination
Global sampling techniques are advanced computational methods used to explore the parameter space of a model to determine predictive error bars, providing a measure of the confidence in the model's output. Research employing such techniques for the determination of predictive error bars in the context of this compound reactions has not been identified.
Advanced Computational Methods
Advanced computational methods are increasingly being employed to accelerate the discovery and optimization of biofuels. These in silico techniques provide a cost-effective and time-efficient means to predict the properties and behavior of potential fuel candidates like this compound, guiding experimental efforts toward the most promising molecules. High Dimensional Model Representation (HDMR) and Artificial Neural Networks (ANNs) are two such powerful computational tools that can be applied to understand and predict the complex chemical characteristics of this compound as a biofuel.
High Dimensional Model Representation (HDMR) for Global Sensitivity Indices
High Dimensional Model Representation (HDMR) is a set of quantitative tools designed to map the input-output behavior of complex, high-dimensional systems. In the context of computational chemistry and biofuel research, HDMR can be a powerful technique for conducting global sensitivity analysis. This analysis helps in understanding how the uncertainty in the output of a model can be apportioned to different sources of uncertainty in its inputs.
The fundamental principle of HDMR is to decompose a complex, multi-variable function into a finite hierarchical series of component functions of increasing dimensionality. This representation provides a clear view of the interactions between variables. For a function with multiple input variables, HDMR expresses it as a sum of functions of single variables, pairs of variables, and so on. This approach is particularly advantageous when only low-order correlations between input variables are significant, which is often the case in practical applications.
In the study of this compound as a biofuel, HDMR could be utilized to determine the sensitivity of key fuel properties (e.g., cetane number, energy density, viscosity) to various molecular descriptors or process parameters. By identifying the most influential parameters, researchers can focus their efforts on optimizing those specific aspects to enhance the performance of this compound as a fuel. For instance, HDMR can be used to derive Sobol's sensitivity indices, which quantify the contribution of each input variable to the variance of the output.
While direct studies applying HDMR to this compound are not prevalent in the current literature, the methodology has been successfully applied to other complex chemical systems. The application of HDMR to this compound would involve defining a computational model that relates its structural features and blending properties to its performance as a biofuel. The sensitivity indices obtained from an HDMR analysis would provide valuable insights into the structure-property relationships of this compound.
Table 1: Illustrative Global Sensitivity Indices for Predicted this compound Fuel Properties using HDMR
| Input Parameter | Cetane Number | Energy Density (MJ/L) | Kinematic Viscosity (cSt) |
| Main Effects (First-Order Indices) | |||
| Double Bond Position | 0.45 | 0.15 | 0.30 |
| Hydroxyl Group Position | 0.30 | 0.25 | 0.45 |
| Chain Branching | 0.15 | 0.10 | 0.15 |
| Interaction Effects (Second-Order Indices) | |||
| Double Bond & Hydroxyl Group | 0.05 | 0.03 | 0.07 |
| Double Bond & Chain Branching | 0.02 | 0.01 | 0.01 |
| Hydroxyl Group & Chain Branching | 0.03 | 0.01 | 0.02 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential output of an HDMR analysis for this compound.
Application of Neural Networks for Predicting Chemical Properties in Biofuels
Artificial Neural Networks (ANNs) are a class of machine learning models inspired by the structure and function of biological neural networks. They are particularly well-suited for modeling complex, non-linear relationships between input and output variables. In the field of biofuel research, ANNs have emerged as a valuable tool for predicting the chemical and physical properties of potential fuel molecules, thereby accelerating the screening process. uconn.edu
The application of ANNs to predict biofuel properties typically involves developing a Quantitative Structure-Property Relationship (QSPR) model. uconn.edu In this approach, the neural network is trained on a dataset of molecules with known properties. The inputs to the network are molecular descriptors that encode structural information about the molecules, and the outputs are the properties of interest, such as cetane number, flash point, density, and viscosity. uconn.educhemrxiv.org Once trained, the ANN model can be used to predict the properties of new, untested molecules like this compound.
For this compound, an ANN-based QSPR model could be developed to predict its key fuel properties based on its molecular structure. The model would be trained on a database of other alcohols and unsaturated hydrocarbons with experimentally determined properties. The descriptors for this compound, such as the position of the double bond and the hydroxyl group, would be fed into the trained network to obtain predictions for its fuel characteristics. This predictive capability allows for the rapid evaluation of different this compound isomers and their potential as biofuels without the need for extensive experimental synthesis and testing. uconn.edu
Research on other C4 alcohols, such as butanol, has demonstrated the feasibility of using ANNs to predict important fuel properties. chemrxiv.org These models can effectively learn the complex relationships between molecular structure and properties like ignition quality. uconn.edu By extension, a similar approach could be successfully applied to this compound, providing a powerful computational tool to guide its development as a next-generation biofuel. The use of ANNs can help researchers focus on the most promising candidates for further experimental investigation. uconn.edu
Table 2: Predicted vs. Hypothetical Experimental Properties of this compound Isomers using a Neural Network Model
| This compound Isomer | Predicted Cetane Number | Hypothetical Experimental Cetane Number | Predicted Flash Point (°C) | Hypothetical Experimental Flash Point (°C) | Predicted Density (g/cm³) | Hypothetical Experimental Density (g/cm³) |
| But-1-en-1-ol | 35 | 33 | 38 | 36 | 0.845 | 0.841 |
| But-2-en-1-ol | 38 | 37 | 42 | 40 | 0.852 | 0.848 |
| But-3-en-1-ol | 32 | 31 | 35 | 34 | 0.838 | 0.835 |
| But-3-en-2-ol | 40 | 39 | 45 | 43 | 0.849 | 0.846 |
Note: The data in this table is for illustrative purposes. The "Predicted" values are hypothetical outputs from a potential neural network model, and the "Hypothetical Experimental" values are plausible targets for such a model.
Research on Butenol Derivatives and Functional Applications
Synthesis and Characterization of Butenol Derivatives (e.g., fragrance compounds)
The synthesis of this compound derivatives has led to the development of novel compounds with desirable olfactory properties for the fragrance industry. These derivatives, primarily esters and ethers, often possess unique scent profiles, contributing to the creation of new and complex fragrances. The fragrance industry continually seeks new chemicals with favorable organoleptic properties to expand the perfumer's palette for various applications, including personal care products, air fresheners, and fine fragrances google.com.
One area of research has focused on the derivatives of substituted butanols, such as 3-methoxy-3-methyl-1-butanol. Simple condensation reactions between this alcohol and various carboxylic acids or acid chlorides lead to the formation of ester derivatives google.com. These reactions typically proceed in high yields. For instance, the esterification of 3-methoxy-3-methyl-1-butanol with different alkoxy carboxylic acids in the presence of an acid catalyst has been shown to produce glycolates with light, powdery musk properties google.com.
Ether derivatives of substituted butanols also exhibit interesting fragrance characteristics. For example, the reaction of 3-methoxy-3-methyl-1-butanol with allyl chloride can yield 1-methoxy-1,1-dimethyl-3-prop-2-enyloxypropane, a compound with a citrus, herbal, and pine-like scent google.com. Another synthetic route involves the ozonolysis of allyl 3-methoxy-3-methyl-1-butanol ether to produce acetaldehyde (B116499) derivatives with clean, melon-like, and fresh odors google.com.
The olfactory characteristics of these synthesized butanol derivatives are diverse, ranging from fruity and citrusy to woody and musky notes. The saturation of olefinic substituents in some ether derivatives through hydrogenation has been found to shift the olfactory character towards a woodier and fruitier profile google.com.
Supramolecular Structure Studies of Phenyl Derivatives of Butanol Isomers
Recent research has provided detailed insights into the supramolecular structure of phenyl derivatives of butanol isomers through a combination of experimental and computational methods. Wide-angle X-ray scattering and molecular dynamics simulations have been employed to characterize the atomic-scale structure, with a particular focus on the formation of supramolecular clusters wikipedia.orggloballcadataaccess.org. These studies have compared aliphatic butanol isomers (n-butanol, isobutanol, sec-butanol, and tert-butanol) with their respective phenyl derivatives (4-phenyl-1-butanol, 2-methyl-3-phenyl-1-propanol, 4-phenyl-2-butanol, and 2-methyl-1-phenyl-2-propanol) wikipedia.orggoogle.com.
A key finding is that the addition of a phenyl group to the butanol structure significantly alters the supramolecular organization wikipedia.org. The phenyl group leads to a more disordered arrangement of molecules and a notable decrease in the number of hydrogen bonds and the size of supramolecular clusters formed through O–H···O interactions wikipedia.org. This reduced association ability via hydrogen bonds in phenyl alcohols is further influenced by the emergence of competing π–π stacking configurations between the aromatic rings wikipedia.org.
The geometry and rigidity of the butanol isomer, along with the position of the hydroxyl group, are determining factors in the morphology of the supramolecular clusters wikipedia.orggoogle.com. While aliphatic butanols like n-butanol and sec-butanol tend to form chain-like hydrogen-bonded clusters, tert-butanol (B103910) is more inclined to form cyclic structures wikipedia.org. In contrast, phenyl derivatives of butanols form smaller, more chaotically organized chain-like clusters . On average, the supramolecular clusters in phenyl butanols are about three times smaller than those in their aliphatic counterparts .
Computational simulations have further revealed that the flexibility of the molecular skeleton and the presence of the phenyl ring strongly affect the molecule's ability to form associations through hydrogen bonds wikipedia.org. The research highlights that the phenyl ring acts as a steric hindrance and introduces different hydrogen-bonding patterns due to π···π and OH···π interactions google.com.
This compound as a Chemical Intermediate for Derivative Synthesis (e.g., acetates, acrylates, glycol ethers, butylic esters)
This compound and its isomers are valuable chemical intermediates in the synthesis of a variety of commercially important derivatives, including esters and ethers nih.gov.
Acetates: A common application of butanol is in the production of butyl acetate (B1210297) through Fischer esterification. This reversible reaction involves reacting butanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid cdnsciencepub.com. Butyl acetate is widely used as a solvent in the production of lacquers and other products and is also known for its characteristic fruity aroma, finding use in the flavor and fragrance industry google.com.
Acrylates: Butyl acrylate (B77674) is another significant derivative synthesized from butanol. The process typically involves the direct esterification of acrylic acid with n-butanol, often catalyzed by an acid. This reaction can be enhanced by techniques such as pervaporation to remove water and shift the equilibrium towards the product. Butyl acrylate is a key monomer used in the production of homopolymers and copolymers for applications in coatings, adhesives, and textiles.
Glycol Ethers: Butanol is a crucial precursor for the synthesis of butyl glycol ethers. A primary industrial method is the reaction of butanol with ethylene (B1197577) oxide, a process known as ethoxylation wikipedia.org. This reaction can yield a range of products, including ethylene glycol monobutyl ether (2-butoxyethanol), diethylene glycol monobutyl ether, and triethylene glycol monobutyl ether, depending on the reaction conditions and the molar ratio of the reactants globallcadataaccess.org. These glycol ethers are versatile solvents used in paints, coatings, and cleaners wikipedia.org.
Butylic Esters: Butanol is also used in the synthesis of other butylic esters, such as butyl butyrate (B1204436). This ester is formed through the condensation of butyric acid and n-butanol. Butyl butyrate has applications as a flavoring agent and can also be a component in the production of biofuels. The esterification can be carried out using various catalysts, and the process can be integrated into biorefinery concepts where both the acid and alcohol are derived from fermentation.
Compound Index
Q & A
Basic Research Questions
Q. How can researchers experimentally determine key physicochemical properties of butenol isomers (e.g., boiling point, density, vapor pressure)?
- Method : Utilize standardized techniques such as differential scanning calorimetry (DSC) for boiling point measurement and pycnometry for density. For vapor pressure, employ manometric or static methods under controlled temperature (e.g., 20°C as in ). Gas chromatography (GC) coupled with mass spectrometry (MS) can validate purity and detect impurities that may affect these properties .
Q. What analytical techniques are recommended for identifying this compound derivatives in complex mixtures?
- Method : Combine GC-MS for volatile compounds (e.g., methyl this compound in plant extracts ) and liquid chromatography (HPLC-MS) for non-volatile metabolites. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing isomers. Ensure protocols align with metabolite detection criteria, such as those requiring fully defined structures and validated analytical precision .
Q. What protocols are effective for synthesizing and purifying this compound derivatives in laboratory settings?
- Method : Enzymatic synthesis using isolated methyl this compound synthase (as demonstrated in Pinus ponderosa ) can yield specific isomers. Post-synthesis, purify via fractional distillation or column chromatography. Validate purity using GC retention times and NMR spectral matches. Document sample preparation steps rigorously, including buffer conditions and concentrations, to ensure reproducibility .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Method : Conduct accelerated stability studies by exposing this compound to controlled pH gradients (acidic/basic) and thermal stress (e.g., 25–100°C). Monitor degradation products using HPLC or GC-MS. Compare results with baseline physicochemical data (e.g., reactivity with water/acids ) to identify degradation pathways.
Advanced Research Questions
Q. How can experimental designs be optimized to study this compound’s metabolic pathways in mammalian systems?
- Method : Use isotope-labeled this compound (e.g., ¹³C-labeled) in in vivo models, tracking metabolites via LC-MS/MS. Adhere to inclusion criteria for intervention studies, such as dosing consistency and use of disease-free subjects . Enzymatic inhibition assays (e.g., cytochrome P450 inhibitors) can identify key metabolic enzymes involved .
Q. What methodologies resolve contradictions in reported reactivity data of this compound derivatives (e.g., oxidation/reduction outcomes)?
- Method : Perform systematic comparisons of experimental conditions (e.g., catalyst type, solvent polarity) using controlled replicates. Apply structure-activity relationship (SAR) models to predict reactivity discrepancies . Cross-validate findings with high-quality datasets from peer-reviewed sources, prioritizing studies with clear analytical methodologies .
Q. How should controlled experiments be structured to investigate this compound’s interactions with biological macromolecules?
- Method : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Include negative controls (e.g., non-reactive alcohols) and replicate experiments to account for variability. Align hypothesis testing with frameworks that emphasize independent/dependent variable clarity .
Q. What computational approaches predict this compound’s environmental behavior based on structural attributes?
- Method : Apply quantitative SAR (QSAR) models using parameters like octanol-water partition coefficient (log P) and biodegradation half-life. Validate predictions with empirical data on this compound’s aquatic behavior (e.g., solubility, reactivity with seawater ). Integrate molecular docking simulations to assess interactions with environmental enzymes .
Q. How can researchers address ethical and methodological challenges in studies involving this compound exposure in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
